molecular formula C20H13FN2OS B2870404 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide CAS No. 477325-97-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide

Cat. No.: B2870404
CAS No.: 477325-97-6
M. Wt: 348.4
InChI Key: XBBFURJYKKMGMK-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core substituted with a 3-fluorobenzamide group.

Properties

IUPAC Name

3-fluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-5-1-4-13(9-14)19(24)23-20-22-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)25-20/h1-6,9-10H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFURJYKKMGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14FN3S
  • Molecular Weight : 299.36 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA549 (Lung)10.5Apoptosis induction
Compound BHCC827 (Lung)12.0EGFR inhibition
This compoundTBDTBD

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Compounds with similar thiazole structures have shown activity against both Gram-positive and Gram-negative bacteria. The following table illustrates the antimicrobial activity of related compounds:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CStaphylococcus aureus8 µg/mLBactericidal
Compound DEscherichia coli16 µg/mLBacteriostatic

Case Studies

  • Antitumor Studies : A study published in Pharmaceuticals evaluated a series of thiazole derivatives for their antitumor properties. The results indicated that compounds with a similar backbone to this compound exhibited significant cytotoxicity against various cancer cell lines using MTS assays and BrdU proliferation assays .
  • Antimicrobial Studies : Another study assessed the antibacterial properties of thiazole derivatives against E. coli and S. aureus. The results showed that certain derivatives had potent antibacterial effects, suggesting that modifications to the thiazole ring could enhance activity .

While specific mechanisms for this compound remain under investigation, related compounds have been noted for their ability to interact with DNA and inhibit key enzymes involved in cell proliferation and bacterial growth.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectral data, and substituent effects. Key analogs are derived from , and 4.

Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target: 3-fluorobenzamide analog 3-F-C6H4CO- C22H13FN2OS 380.4 (estimated) Not reported Likely C=O stretch ~1670–1700 cm⁻¹ (IR)
N-(...)-2-methoxybenzamide 2-OCH3-C6H4CO- C23H16N2O2S 396.4 Not reported C=O stretch ~1679 cm⁻¹ (IR)
N-(...)-1-naphthamide 1-naphthoyl C24H16N2OS 380.5 Not reported Not available
Compound 6 () Benzamide C18H12N4O2S 348.4 160 C=O: 1606 cm⁻¹; M+ 348 (MS)
Compound 8a () Acetylpyridinyl C23H18N4O2S 414.5 290 Dual C=O: 1679, 1605 cm⁻¹; M+ 414 (MS)

Key Observations :

  • Melting Points : Compounds with bulkier substituents (e.g., 8a with an acetylpyridinyl group) exhibit higher melting points (290°C), suggesting stronger intermolecular interactions . The target compound’s melting point is unreported but likely influenced by fluorine’s polarity.
  • Spectral Trends : IR carbonyl stretches in benzamide derivatives (1606–1679 cm⁻¹) align with typical amide C=O vibrations. The target compound’s IR would likely resemble these values.

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